molecular formula C10H13N3O3S B2664883 N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428367-31-0

N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2664883
CAS RN: 1428367-31-0
M. Wt: 255.29
InChI Key: BZCUFQYCLVCJPA-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Imidazole is a five-membered planar ring, which is notable for being a part of the amino acid histidine and the biologically important purines.


Molecular Structure Analysis

Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Chemical Reactions Analysis

Furan serves as a diene in Diels–Alder reactions with electron-deficient dienophiles . The reaction product is a mixture of isomers with preference for the endo isomer .

Scientific Research Applications

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . Therefore, handling “N-(2-(furan-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” should be done with caution until specific safety data is available.

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-13-6-10(11-8-13)17(14,15)12-4-2-9-3-5-16-7-9/h3,5-8,12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCUFQYCLVCJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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